molecular formula C18H13ClF3N3 B10918791 4-(4-chlorophenyl)-6-(difluoromethyl)-N-(4-fluorobenzyl)pyrimidin-2-amine

4-(4-chlorophenyl)-6-(difluoromethyl)-N-(4-fluorobenzyl)pyrimidin-2-amine

Cat. No.: B10918791
M. Wt: 363.8 g/mol
InChI Key: QDQAMIDNHWGSNN-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-6-(difluoromethyl)-N-(4-fluorobenzyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the pyrimidine class This compound is characterized by the presence of a pyrimidine ring substituted with chlorophenyl, difluoromethyl, and fluorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-6-(difluoromethyl)-N-(4-fluorobenzyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as 4-chlorobenzaldehyde and difluoromethyl ketone, under acidic or basic conditions.

    Substitution Reactions: The chlorophenyl and fluorobenzyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-6-(difluoromethyl)-N-(4-fluorobenzyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Strong bases (e.g., sodium hydroxide), catalysts (e.g., palladium on carbon), elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

4-(4-chlorophenyl)-6-(difluoromethyl)-N-(4-fluorobenzyl)pyrimidin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-6-(difluoromethyl)-N-(4-fluorobenzyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-6-(trifluoromethyl)-N-(4-fluorobenzyl)pyrimidin-2-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    4-(4-chlorophenyl)-6-(methyl)-N-(4-fluorobenzyl)pyrimidin-2-amine: Similar structure but with a methyl group instead of a difluoromethyl group.

Uniqueness

4-(4-chlorophenyl)-6-(difluoromethyl)-N-(4-fluorobenzyl)pyrimidin-2-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C18H13ClF3N3

Molecular Weight

363.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-6-(difluoromethyl)-N-[(4-fluorophenyl)methyl]pyrimidin-2-amine

InChI

InChI=1S/C18H13ClF3N3/c19-13-5-3-12(4-6-13)15-9-16(17(21)22)25-18(24-15)23-10-11-1-7-14(20)8-2-11/h1-9,17H,10H2,(H,23,24,25)

InChI Key

QDQAMIDNHWGSNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=NC(=CC(=N2)C(F)F)C3=CC=C(C=C3)Cl)F

Origin of Product

United States

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